

Analytical methods for the quantification of Benzyl-(3,4-dimethoxy-benzyl)-amine

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Compound of Interest

Compound Name: **Benzyl-(3,4-dimethoxy-benzyl)-amine**

Cat. No.: **B088634**

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An Application Note on the Quantitative Analysis of **Benzyl-(3,4-dimethoxy-benzyl)-amine**

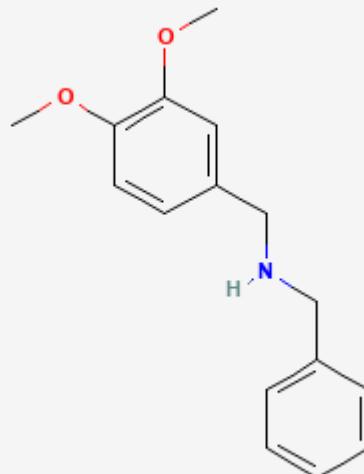
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative determination of **Benzyl-(3,4-dimethoxy-benzyl)-amine**. The protocols described herein are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for method development and validation. Two primary methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification.

Chemical Information:

Compound Name	Benzyl-(3,4-dimethoxy-benzyl)-amine
Synonyms	N-benzyl-1-(3,4-dimethoxyphenyl)methanamine
CAS Number	13174-24-8 [1] [2]
Molecular Formula	C16H19NO2 [1] [2]
Molecular Weight	257.33 g/mol [1] [2]

Chemical Structure



Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of **Benzyl-(3,4-dimethoxy-benzyl)-amine** in bulk drug substances and simple formulations where high sensitivity is not required.

Experimental Protocol

1. Instrumentation and Materials:

- HPLC system with a UV-Vis detector

- Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Triethylamine (for mobile phase modification)
- Orthophosphoric acid (for pH adjustment)
- Water (HPLC grade)
- **Benzyl-(3,4-dimethoxy-benzyl)-amine** reference standard
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)

2. Chromatographic Conditions:

Parameter	Condition
Column	C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase	Acetonitrile: 50mM Triethylamine (pH adjusted to 3.0 with orthophosphoric acid) (70:30, v/v)[3]
Flow Rate	1.0 mL/min[3]
Column Temperature	40 °C[3]
Detection Wavelength	220 nm[3]
Injection Volume	10 µL
Run Time	Approximately 10 minutes

3. Preparation of Solutions:

- Mobile Phase Preparation: Prepare a 50mM triethylamine solution in water and adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **Benzyl-(3,4-dimethoxy-benzyl)-amine** reference standard and dissolve in a 100 mL volumetric flask with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Preparation: Dissolve the sample containing **Benzyl-(3,4-dimethoxy-benzyl)-amine** in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
- Determine the concentration of **Benzyl-(3,4-dimethoxy-benzyl)-amine** in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (HPLC-UV)

Parameter	Expected Value
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	~0.3 µg/mL
Limit of Quantification (LOQ)	~1.0 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of **Benzyl-(3,4-dimethoxy-benzyl)-amine** in complex matrices such as biological fluids.

Experimental Protocol

1. Instrumentation and Materials:

- LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
- Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 μ m particle size)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Water (LC-MS grade)
- **Benzyl-(3,4-dimethoxy-benzyl)-amine** reference standard
- Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
- Volumetric flasks and pipettes
- Syringe filters (0.22 μ m)

2. Chromatographic and Mass Spectrometric Conditions:

Liquid Chromatography:

Parameter	Condition
Column	C18, 2.1 mm x 100 mm, 1.7 μ m
Mobile Phase A	10 mM Ammonium formate with 0.1% Formic acid in Water[4]
Mobile Phase B	Acetonitrile with 0.1% Formic acid
Gradient	5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L

Mass Spectrometry:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion (m/z)	258.1 (M+H) ⁺
Product Ions (m/z)	To be determined by infusion and fragmentation of the standard. Likely fragments would correspond to the benzyl (m/z 91) and dimethoxybenzyl (m/z 151) moieties.
Collision Energy	To be optimized
Dwell Time	100 ms

3. Preparation of Solutions:

- Mobile Phase Preparation: Prepare the aqueous and organic mobile phases as described above.

- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of **Benzyl-(3,4-dimethoxy-benzyl)-amine** reference standard and dissolve in a 100 mL volumetric flask with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 methanol:water to obtain concentrations ranging from 0.1 ng/mL to 100 ng/mL. Each standard should contain the internal standard at a fixed concentration.
- Sample Preparation (e.g., for Plasma): To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard to precipitate proteins. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in 100 µL of the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.

4. Data Analysis:

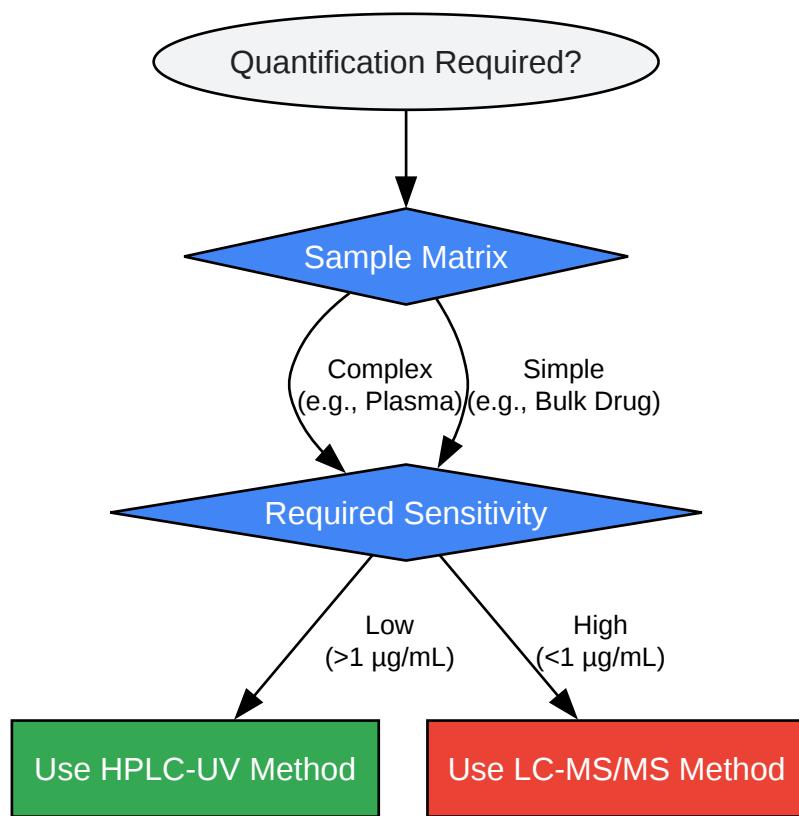
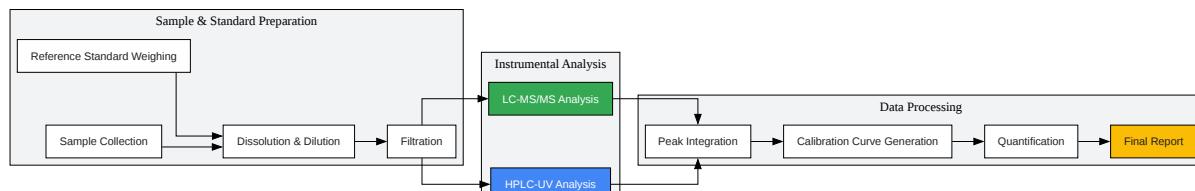
- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the working standard solutions.
- Determine the concentration of **Benzyl-(3,4-dimethoxy-benzyl)-amine** in the sample using the calibration curve.

Quantitative Data Summary (LC-MS/MS)

Parameter	Expected Value
Linearity Range	0.1 - 100 ng/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	~0.03 ng/mL
Limit of Quantification (LOQ)	~0.1 ng/mL
Precision (%RSD)	< 15%
Accuracy (% Recovery)	85 - 115%

Visualizations

Analytical Workflow



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